molecular formula C13H14N2 B13604852 7-(Pyrrolidin-2-yl)quinoline

7-(Pyrrolidin-2-yl)quinoline

Cat. No.: B13604852
M. Wt: 198.26 g/mol
InChI Key: DCLNPLVLRVUEPJ-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline derivatives with pyrrolidine under specific conditions. For instance, the reaction can be catalyzed by an amine and heterocyclic carbene relay catalysis via Michael addition followed by cycloaddition and aromatization . The reaction conditions often include the use of solvents like toluene and bases such as 4-dimethylaminopyridine (DMAP) with oxidants like (diacetoxyiodo)benzene (PIDA) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions include substituted quinolines, hydrogenated derivatives, and quinoline N-oxides.

Scientific Research Applications

7-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Pyrrolidin-2-yl)quinoline is unique due to the presence of both the quinoline and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater structural diversity and potential for interaction with multiple biological targets.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

7-pyrrolidin-2-ylquinoline

InChI

InChI=1S/C13H14N2/c1-3-10-5-6-11(9-13(10)15-7-1)12-4-2-8-14-12/h1,3,5-7,9,12,14H,2,4,8H2

InChI Key

DCLNPLVLRVUEPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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